



# Application Note: Quantification of N-Nitrosopropranolol in Propranolol Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | N-Nitrosopropranolol |           |
| Cat. No.:            | B1217540             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Recent regulatory scrutiny has highlighted the presence of nitrosamine impurities in various pharmaceutical products, posing a significant safety concern due to their potential carcinogenic effects.[1] **N-Nitrosopropranolol** (NNP), a nitrosamine impurity associated with the widely used beta-blocker propranolol, has become a focus for analytical method development and stringent quality control.[2][3] This application note provides detailed protocols and quantitative data for the determination of NNP in propranolol active pharmaceutical ingredient (API) and drug products, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][5]

The formation of NNP can occur during the manufacturing process or storage of propranolol, arising from the reaction of its secondary amine group with nitrosating agents.[6][7] Given that NNP is considered to be significantly more carcinogenic than other nitrosamines like N-nitrosodimethylamine (NDMA), robust and sensitive analytical methods are imperative for ensuring patient safety and regulatory compliance.[8] This document outlines established methodologies, validation parameters, and best practices for the accurate quantification of NNP at trace levels.

## **Regulatory Context**



Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in drug substances and products.[9][10] These guidelines necessitate that pharmaceutical manufacturers conduct thorough risk assessments to identify potential sources of nitrosamine contamination and implement validated analytical methods for their detection and quantification.[7][11] The FDA has set acceptable intake (AI) limits for various nitrosamines, and for those not specifically listed, a risk-based approach is required to establish safe levels.[12][13] For instance, the AI for some nitrosamines is as low as 26.5 ng/day.[9][14]

# **Analytical Methodologies**

The primary analytical technique for the quantification of NNP is LC-MS/MS, which offers the required sensitivity and selectivity to detect this impurity at very low concentrations in complex matrices like propranolol API.[4][6]

### **Key Experimental Workflow**

The general workflow for the analysis of NNP in propranolol API involves sample preparation, chromatographic separation, and mass spectrometric detection.



Click to download full resolution via product page

Caption: Experimental workflow for NNP quantification.

## **Quantitative Data Summary**

The following tables summarize the quantitative performance of various published LC-MS/MS methods for the determination of **N-Nitrosopropranolol**.

Table 1: Method Performance Characteristics



| Parameter                    | Method 1[2][8]     | Method 2[4]                                     | Method 3[15]  |
|------------------------------|--------------------|-------------------------------------------------|---------------|
| Limit of Detection (LOD)     | 0.005 ng/mL        | Not Reported                                    | Not Reported  |
| Limit of Quantitation (LOQ)  | 0.010 ng/mL        | 0.025 ng/mL (25<br>pg/mL)                       | Not Reported  |
| Linearity Range              | 0.01 - 10.00 ng/mL | Not specified, but<br>achieved 0.005 ppm<br>LOQ | Not specified |
| Correlation Coefficient (r²) | >0.99              | >0.99                                           | Not Reported  |

Table 2: Recovery Studies

| Matrix       | Spiked Concentration | Recovery (%) - Method 1[2] |
|--------------|----------------------|----------------------------|
| Placebo      | 0.01 ng/mL           | 85 - 111                   |
| Placebo      | 0.03 ng/mL           | 85 - 111                   |
| Placebo      | 1 ng/mL              | 85 - 111                   |
| Placebo      | 5 ng/mL              | 85 - 111                   |
| API          | 0.01 ng/mL           | 85 - 111                   |
| API          | 0.03 ng/mL           | 85 - 111                   |
| API          | 1 ng/mL              | 85 - 111                   |
| API          | 5 ng/mL              | 85 - 111                   |
| Drug Product | 1 ng/mL              | 85 - 111                   |
| Drug Product | 5 ng/mL              | 85 - 111                   |

# **Experimental Protocols**



# Protocol 1: LC-MS/MS Method based on SCIEX Application Note[2][8]

- 1. Standard and Sample Preparation
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Nitrosopropranolol reference standard in methanol.
- Working Standard Solutions: Serially dilute the stock solution with a mixture of Acetonitrile/Water (80:20, v/v) to prepare calibration standards ranging from 0.005 to 10 ng/mL.
- API Sample Preparation (1 mg/mL):
  - Accurately weigh propranolol API and dilute to a final concentration of 1 mg/mL in Acetonitrile/Water (80:20, v/v).
  - Shake the sample for 20 minutes using a mechanical shaker.
  - Centrifuge the sample at 4000 rpm for 10 minutes.
  - Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.
- Drug Product Sample Preparation (1 mg/mL with respect to API):
  - Prepare a 1 mg/mL solution of the drug product in Acetonitrile/Water (80:20, v/v).
  - Vortex for 2 minutes and then shake for 30 minutes.
  - Centrifuge at 4000 rpm for 10 minutes.
  - Filter the supernatant through a 0.22 μm PVDF syringe filter into an HPLC vial.
- 2. LC-MS/MS Conditions
- LC System: SCIEX ExionLC™ AC System or equivalent.
- Column: Kinetex® 2.6 μm Biphenyl, 150 x 3.0 mm.[8]



- Mobile Phase A: 1 mM Ammonium Formate with 0.1% Formic Acid in Water.[8]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 10 μL.
- MS System: SCIEX QTRAP® 6500+ System or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
  - Quantifier: 289.1 -> 259.1
  - Qualifier: 289.1 -> 72.1

# Protocol 2: LC-MS/MS Method based on Agilent Application Note[4]

- 1. Standard and Sample Preparation
- Sample Diluent: Methanol.
- API Sample Preparation (5 mg/mL):
  - Accurately weigh 25 mg of propranolol API into a 15 mL centrifuge tube.
  - Add 5 mL of sample diluent.
  - Vortex for one minute, followed by 15 minutes of sonication.
  - Transfer the solution to an HPLC vial.
- Tablet Sample Preparation (5 mg/mL with respect to API):



- Crush a sufficient number of tablets.
- Accurately weigh the equivalent of 25 mg of API into a 15 mL centrifuge tube and add 5 mL of diluent.
- Vortex for one minute, followed by 40 minutes of shaking.
- Centrifuge at 4,500 rpm for 15 minutes.
- $\circ$  Filter the supernatant through a 0.22  $\mu m$  PVDF membrane into an HPLC vial.
- 2. LC-MS/MS Conditions
- LC System: Agilent 1290 Infinity II LC System or equivalent.
- Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 100 mm, 1.8 μm.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 μL.
- MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
- Ionization Mode: Agilent Jet Stream (AJS) ESI in positive mode.

# Signaling Pathways and Logical Relationships

The formation of **N-Nitrosopropranolol** is a chemical reaction rather than a biological signaling pathway. The following diagram illustrates the chemical transformation.





Click to download full resolution via product page

Caption: Formation of **N-Nitrosopropranolol**.

### Conclusion

The sensitive and accurate quantification of **N-Nitrosopropranolol** in propranolol API is crucial for ensuring drug safety and meeting stringent regulatory requirements. The LC-MS/MS methods detailed in this application note provide robust and reliable protocols for the detection of NNP at trace levels. Proper method validation, including the assessment of linearity, accuracy, precision, and recovery, is essential for implementation in a quality control environment.[11] Adherence to these analytical procedures will support manufacturers in mitigating the risks associated with nitrosamine impurities and ensuring the quality of their pharmaceutical products.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. sciex.com [sciex.com]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC







[pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phenomenex.com [phenomenex.com]
- 9. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 10. Nitrosamine Impurities in Medicinal Products and APIs the New FDA Guidance ECA Academy [gmp-compliance.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 13. FDA revises final guidance on nitrosamine impurities | RAPS [raps.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Note: Quantification of N-Nitrosopropranolol in Propranolol Active Pharmaceutical Ingredient (API)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217540#quantifying-n-nitrosopropranolol-in-propranolol-active-pharmaceutical-ingredient-api]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com